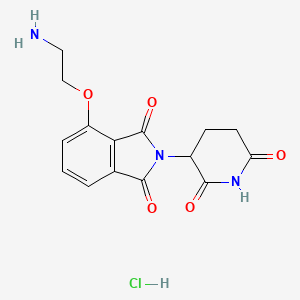
Thalidomide 4'-ether-alkylC2-amine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide 4’-ether-alkylC2-amine (hydrochloride) is a synthetic E3 ligand-linker conjugate that incorporates a cereblon ligand based on Thalidomide and a short C2 alkyl linker with terminal amine for covalent binding . It is part of a variety of functionalized PROTAC molecules for binding to a target protein ligand .
Molecular Structure Analysis
The chemical name of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) is 4-(2-Aminoethoxy)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride . The molecular weight is 353.76 and the formula is C15H15N3O5.HCl .Scientific Research Applications
Efficient Synthesis and Conformational Stability
Research has demonstrated the efficient asymmetric synthesis of novel 4-substituted and configurationally stable analogs of thalidomide, including Thalidomide 4'-ether-alkylC2-amine (hydrochloride). These derivatives are prepared from pyroglutamic acids, overcoming the configurational instability of thalidomide by introducing alkyl or aryl groups at the C4 position. This method provides a practical approach to producing stable thalidomide derivatives with potential therapeutic applications (Yamada et al., 2006).
Drug Metabolism and Stability
Studies on the handling of blood samples for thalidomide determination highlight the importance of proper sample management due to thalidomide's degradation in aqueous media. The stability of thalidomide in plasma or blood is crucial for accurate monitoring in clinical trials or treatment settings (Eriksson & Björkman, 1997). Another study focused on the in-vitro and in-vivo formation of hydroxylated metabolites of thalidomide in humans, contributing to the understanding of its metabolism (Eriksson et al., 1998).
Pharmacological Effects and Therapeutic Potential
Research on thalidomide and its analogs has elucidated their potential to overcome drug resistance in human multiple myeloma cells to conventional therapy, offering insights into novel treatment paradigms for this incurable disease (Hideshima et al., 2000). Additionally, the anti-angiogenic properties of thalidomide, potentially useful for treating diseases dependent on angiogenesis, have been validated through experimental evidence (D'Amato et al., 1994).
Physicochemical Properties and Solubility Analysis
A study on the physicochemical characterization and solubility analysis of Thalidomide and its N-Alkyl Analogs aimed at improving percutaneous delivery has revealed that alkylation results in compounds with physicochemical properties suited for enhanced delivery mechanisms (Goosen et al., 2004).
Novel Synthesis Routes and Antitumor Activities
Innovative synthesis routes for thalidomide derivatives have been developed, with some showing potent antitumor activities. This includes the production of hydroxylactams and esters derived from thalidomide, highlighting the compound's versatility and potential in cancer treatment (Sun et al., 2014).
Mechanism of Action
Target of Action
The primary target of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) is cereblon , a component of the E3 ubiquitin ligase complex . This compound is a synthetic E3 ligand-linker conjugate containing a cereblon ligand based on Thalidomide . Cereblon is a crucial protein that plays a significant role in various cellular processes, including protein homeostasis and cell survival .
Mode of Action
Thalidomide 4’-ether-alkylC2-amine (hydrochloride) interacts with its target, cereblon, by covalent binding . It incorporates an E3 ligase ligand plus an alkylC2 linker with a terminal amine ready for conjugation to a target protein ligand . The compound’s interaction with cereblon leads to the degradation of specific target proteins, which can result in changes in cellular processes .
Biochemical Pathways
It is known that the compound’s interaction with cereblon can modulate the ubiquitin-proteasome system, a crucial pathway for protein degradation . This interaction can lead to the selective degradation of target proteins, affecting their downstream effects .
Result of Action
The molecular and cellular effects of Thalidomide 4’-ether-alkylC2-amine (hydrochloride) are largely dependent on the specific target proteins degraded as a result of its action. By modulating the ubiquitin-proteasome system and leading to the selective degradation of target proteins, this compound can influence various cellular processes, including cell survival, differentiation, and proliferation .
Future Directions
properties
IUPAC Name |
4-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5.ClH/c16-6-7-23-10-3-1-2-8-12(10)15(22)18(14(8)21)9-4-5-11(19)17-13(9)20;/h1-3,9H,4-7,16H2,(H,17,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQNUQDFOMUSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

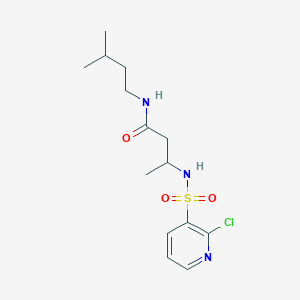

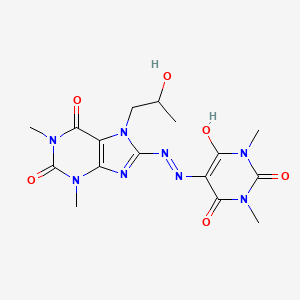
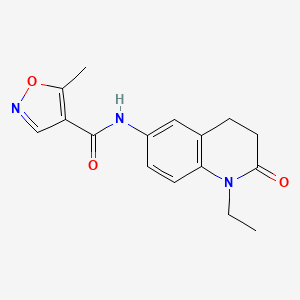
![1-{3-[(Prop-2-enamido)methyl]pyridin-2-yl}piperidine-3-carboxamide](/img/structure/B2887350.png)

![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)

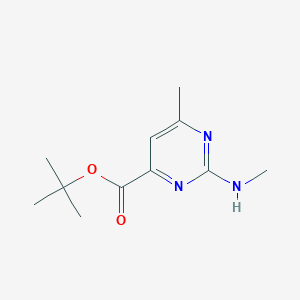
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)

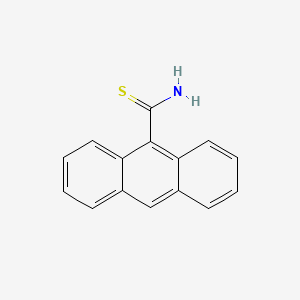
![2-cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2887363.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2887364.png)